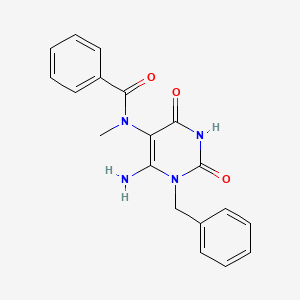

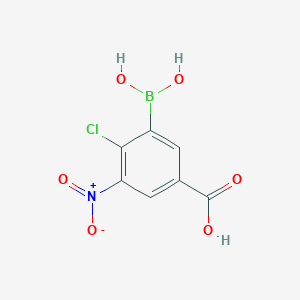

N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide involves multistep chemical reactions, starting from basic building blocks to achieve the final complex structure. For example, compounds in the same family are synthesized through condensation reactions, cyclization, and subsequent functional group modifications to introduce specific substituents that confer desired properties (Theoclitou et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a tetrahydropyrimidin ring, a benzyl group, and a methylbenzamide moiety. This configuration is crucial for the biological activity of the compound, as it influences the compound's ability to interact with biological targets. Techniques like X-ray crystallography, NMR, and IR spectroscopy are employed to elucidate the structure and confirm the synthesis of the desired compound (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide is influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl groups within the dioxo and benzamide portions are involved in condensation reactions. These reactions are fundamental for further chemical modifications and derivatization of the compound for specific applications (Patel & Dhameliya, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, depend on the compound's molecular structure. For instance, the presence of the benzyl and methylbenzamide groups can influence the compound's hydrophobicity, affecting its solubility in different solvents. These properties are critical for the compound's application in drug formulation and material science (Butt et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide, such as reactivity, acidity, and basicity, are governed by its functional groups. The compound's ability to undergo specific chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications and research purposes (Xu et al., 2005).

科学的研究の応用

Cancer Treatment Potential

- Anticancer Agent and Kinesin Spindle Protein Inhibition : The compound AZD4877, a kinesin spindle protein inhibitor, demonstrated significant biochemical potency and pharmaceutical properties, making it a viable candidate for cancer treatment. It induces cellular death by arresting cells in mitosis, leading to the formation of a monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).

Pharmaceutical Research and Drug Design

- De Novo Generation of Target Selectivity : NPDFs (Natural-Product-Derived Fragments) used in drug discovery showed the successful combination of allosteric and active site binding motifs. This approach was instrumental in the discovery of highly selective and ligand-efficient non-zinc-binding uracil-based MMP-13 inhibitors (Lanz & Riedl, 2014).

Antibacterial and Antitumor Activity

- Low Antibacterial and Antitumor Activity : N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides demonstrated low antibacterial and antitumor activity in biological tests, highlighting the need for further modifications to enhance efficacy (Gasparyan et al., 2016).

Advanced Glycation End-Products

- Formation and Quantification of MG-derived Products : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products, including various N-substituted pyrimidine derivatives, in biological systems. These compounds are associated with complications of diabetes and some neurodegenerative diseases (Nemet et al., 2006).

Synthesis and Polymer Research

- Polyamide Synthesis : The synthesis of polyamides containing uracil, like N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide, was achieved through the reaction of uracil with dimethyl methylenesuccinate. These polyamides have potential applications in various industrial and material science fields (Hattori & Kinoshita, 1979).

特性

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-22(18(25)14-10-6-3-7-11-14)15-16(20)23(19(26)21-17(15)24)12-13-8-4-2-5-9-13/h2-11H,12,20H2,1H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEXWTOZCLVIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)

![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2486722.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)